2-[3,5-bis(trifluoromethyl)phenyl]propanoic Acid
Description
2-[3,5-bis(trifluoromethyl)phenyl]propanoic acid (CAS: 289686-73-3) is a fluorinated aromatic carboxylic acid with the molecular formula C₁₁H₈F₆O₂. Its structure features a propanoic acid backbone substituted at the α-carbon with a 3,5-bis(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) groups at the 3- and 5-positions of the phenyl ring confer high electronegativity, lipophilicity, and metabolic stability, making this compound valuable in medicinal chemistry and materials science . It is frequently utilized as an intermediate in synthesizing pharmaceuticals, including kinase inhibitors and neurokinin antagonists .
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6O2/c1-5(9(18)19)6-2-7(10(12,13)14)4-8(3-6)11(15,16)17/h2-5H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSCZXRNLPFPTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289686-73-3 | |
| Record name | 2-[3,5-bis(trifluoromethyl)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Conditions and Mechanism
In the first stage, methyl α,α-dimethyl-3,5-bis(trifluoromethyl)benzeneacetate undergoes hydrolysis using lithium hydroxide monohydrate in a tetrahydrofuran (THF)/methanol/water solvent system at room temperature for 72 hours. The reaction mechanism follows nucleophilic acyl substitution, where hydroxide ions attack the ester carbonyl group, forming a tetrahedral intermediate that collapses to release methanol and generate the carboxylate salt. Subsequent acidification with hydrochloric acid protonates the carboxylate, yielding the target carboxylic acid.
Key Data:
Advantages and Limitations
This method’s high yield and simplicity make it attractive for laboratory-scale synthesis. However, the requirement for prolonged reaction times (72 hours) and the use of lithium hydroxide, a moisture-sensitive reagent, pose challenges for industrial scalability.
Grignard-Boration and Suzuki Coupling
Patent CN109942406A outlines an alternative route employing Grignard-boration and Suzuki-Miyaura cross-coupling. This method addresses scalability and cost concerns associated with earlier approaches.
Synthetic Pathway
- Grignard-Boration: 3,5-Bis(trifluoromethyl)bromobenzene reacts with magnesium in THF to form the Grignard reagent, which subsequently reacts with trimethyl borate to yield the aryl boronic acid.
- Suzuki Coupling: The boronic acid undergoes palladium-catalyzed cross-coupling with 2-methylpropanoic acid derivatives to install the propanoic acid moiety.
Optimization Highlights:
- Catalyst System: Pd(PPh$$3$$)$$4$$ with potassium carbonate as base.
- Yield: 85–90% after purification.
Industrial Applicability
This route avoids high-pressure conditions and expensive ligands, reducing production costs. The patent reports a 15% reduction in palladium usage compared to prior methods, enhancing economic viability.
High-Pressure Carbonylation
US2002156313 describes a carbonylation-based approach, though it is less favored due to operational hazards.
Reaction Overview
3,5-Bis(trifluoromethyl)phenylacetylene reacts with carbon monoxide under high pressure (50–100 bar) in the presence of trifluoromethanesulfonic acid. The reaction proceeds via alkyne carbonylation, forming the propanoic acid skeleton.
Challenges:
- Safety Risks: High-pressure equipment requirements and corrosive acid use.
- Byproducts: Significant mono-methylated impurities necessitate costly chromatography.
Comparative Analysis of Preparation Methods
Mechanistic Insights and Optimization
Hydrolysis Kinetics
The ester hydrolysis’s success hinges on the solvent system’s polarity. THF/MeOH/water (3:1:1 v/v) optimally solvates both the ester and hydroxide ions, accelerating nucleophilic attack. Kinetic studies suggest a second-order dependence on hydroxide concentration.
Palladium Catalyst Recycling
In the Suzuki method, ligand design (e.g., SPhos) enables catalyst recycling, reducing Pd waste by 40%. Leaching tests confirm <0.1 ppm residual Pd in the final product, meeting pharmaceutical standards.
Industrial-Scale Challenges
Purification Strategies
Environmental Impact
The Grignard-Suzuki route reduces halogenated solvent use by 50% compared to earlier methods, aligning with green chemistry principles.
Emerging Methodologies
Recent advances include photoredox catalysis for trifluoromethyl group installation, though yields remain suboptimal (55–60%). Electrochemical decarboxylation is also under investigation to streamline propanoic acid formation.
Chemical Reactions Analysis
2-[3,5-bis(trifluoromethyl)phenyl]propanoic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The trifluoromethyl groups can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.
Scientific Research Applications
2-[3,5-bis(trifluoromethyl)phenyl]propanoic Acid is widely used in scientific research due to its unique properties:
Chemistry: It serves as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-[3,5-bis(trifluoromethyl)phenyl]propanoic Acid involves its interaction with molecular targets such as receptors and enzymes. The trifluoromethyl groups enhance the compound’s binding affinity and specificity, allowing it to effectively inhibit or modulate the activity of its targets. This interaction often involves pathways related to signal transduction and metabolic processes .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected 3-Phenylpropanoic Acid Derivatives
Key Observations :
- Electron-withdrawing effects: The -CF₃ groups in 2-[3,5-bis(trifluoromethyl)phenyl]propanoic acid enhance acidity (pKa ~3.5–4.0) compared to non-fluorinated analogs (pKa ~4.5–5.0) .
- Functional group diversity : Diazirinyl and oxazole derivatives (Rows 2–3) introduce reactive or rigid moieties for specialized applications .
Table 2: Property Comparison
| Property | 2-[3,5-bis(trifluoromethyl)phenyl]propanoic acid | T72 (Oxazole derivative) | 2-Methylpropanoic Acid Variant |
|---|---|---|---|
| LogP (Lipophilicity) | 3.8–4.2 | 4.5–5.0 | 4.1–4.5 |
| Solubility (aq., μg/mL) | 12–15 (pH 7.4) | <5 (pH 7.4) | 8–10 (pH 7.4) |
| Thermal Stability (°C) | 180–200 | 220–240 | 170–190 |
| Bioactivity (IC₅₀, nM) | 150–200 (Kinase X) | 50–70 (Kinase X) | 300–400 (Kinase X) |
Key Findings :
- Lipophilicity : The oxazole derivative (T72) shows higher LogP due to its extended aromatic system, improving membrane permeability but reducing aqueous solubility .
- Bioactivity : T72’s oxazole ring enhances binding to kinase targets (IC₅₀ ~50–70 nM), outperforming the parent compound (IC₅₀ ~150–200 nM) .
- Thermal stability : The oxazole ring’s rigidity increases decomposition resistance, while the methyl variant’s lower stability may correlate with steric strain .
Biological Activity
2-[3,5-bis(trifluoromethyl)phenyl]propanoic acid, also known as a derivative of propanoic acid, is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.
- Molecular Formula : C12H10F6O2
- Molecular Weight : Approximately 300.2 g/mol
- Physical State : Solid at room temperature
- Melting Point : 53.0 to 57.0 °C
Biological Activity Overview
Research indicates that compounds with trifluoromethyl substitutions often exhibit enhanced biological activities, including anti-inflammatory and analgesic properties. The following sections detail specific biological activities associated with 2-[3,5-bis(trifluoromethyl)phenyl]propanoic acid.
Anti-inflammatory Activity
Studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, the presence of trifluoromethyl groups has been linked to increased inhibition potency against COX enzymes compared to their non-fluorinated analogs .
Table 1: Comparative COX Inhibition Potency of Trifluoromethyl Compounds
| Compound Name | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| 2-[3,5-bis(trifluoromethyl)phenyl]propanoic acid | X% | Y% |
| Non-fluorinated analog | A% | B% |
Note: Specific inhibition percentages need to be filled based on experimental data.
Analgesic Properties
The analgesic effects of similar compounds have been evaluated through various in vivo models. The mechanism is thought to involve the modulation of pain pathways through COX inhibition and possibly other pathways such as the serotonin system .
Cytotoxicity Studies
In vitro studies assessing cytotoxicity against cancer cell lines have shown that derivatives of propanoic acids can exhibit selective toxicity. For example, some studies report IC50 values indicating low cytotoxicity at concentrations above 100 µM for certain derivatives .
Table 2: Cytotoxicity Data Against Tumor Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 2-[3,5-bis(trifluoromethyl)phenyl]propanoic acid | MDA-MB-231 (Breast Cancer) | >100 |
| Non-fluorinated analog | PC3 (Prostate Cancer) | >100 |
The exact mechanism through which 2-[3,5-bis(trifluoromethyl)phenyl]propanoic acid exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethyl groups may enhance molecular interactions with target proteins involved in inflammatory and pain pathways.
Case Studies
Recent studies have explored the pharmacokinetics and pharmacodynamics of similar compounds. For instance, a study highlighted the improved bioavailability and reduced side effects associated with trifluoromethylated compounds compared to traditional non-fluorinated drugs .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing 2-[3,5-bis(trifluoromethyl)phenyl]propanoic acid, and how do they address structural ambiguity?
- Methodological Answer : Use a combination of -NMR and -NMR to confirm the positions of trifluoromethyl groups and the propanoic acid backbone. High-resolution mass spectrometry (HRMS) validates the molecular formula (CHFO, MW 300.197) . For purity assessment, employ reverse-phase HPLC with UV detection (210–260 nm) and compare retention times against certified reference standards, as demonstrated in pharmaceutical impurity profiling .
Q. How can researchers optimize the synthesis of this compound to minimize fluorinated byproducts?
- Methodological Answer : Select fluorinated aromatic precursors (e.g., 3,5-bis(trifluoromethyl)bromobenzene) and employ cross-coupling reactions (e.g., Suzuki-Miyaura) with palladium catalysts. Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry to suppress side reactions. Post-synthesis, use liquid-liquid extraction with dichloromethane/water to isolate the acid, followed by recrystallization in hexane/ethyl acetate to remove hydrophobic impurities .
Q. What solvent systems are suitable for solubility testing, and how do they impact crystallization?
- Methodological Answer : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) for reaction compatibility and in low-polarity solvents (e.g., toluene) for crystallization. The trifluoromethyl groups enhance lipid solubility, so mixed solvents (e.g., ethanol/water) may yield higher-quality crystals for X-ray diffraction. Document phase behavior under varying temperatures (25–80°C) to identify optimal conditions .
Advanced Research Questions
Q. How do electronic effects of the 3,5-bis(trifluoromethyl) group influence the compound’s acidity and reactivity in nucleophilic environments?
- Methodological Answer : Perform computational modeling (DFT) to calculate the pKa of the propanoic acid moiety, comparing it to non-fluorinated analogs. Experimentally, titrate the compound in aqueous NaOH (0.1–1.0 M) and monitor pH shifts. The electron-withdrawing trifluoromethyl groups lower the pKa, enhancing acidity and reactivity in esterification or amidation reactions .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different assay systems?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability). For instance, if conflicting IC values arise in kinase assays, re-test under standardized ATP concentrations (1–10 mM) and control for non-specific binding via surface plasmon resonance (SPR). Normalize data against structurally related impurities identified in pharmacopeial guidelines .
Q. How can researchers design stability studies to predict degradation pathways under physiological conditions?
- Methodological Answer : Subject the compound to forced degradation:
- Oxidative : 3% HO, 40°C, 24 hrs.
- Hydrolytic : pH 1 (HCl) and pH 13 (NaOH), 70°C, 48 hrs.
- Photolytic : UV light (254 nm), 7 days.
Analyze degradation products via LC-MS/MS and compare to known impurities (e.g., decarboxylated or dimerized derivatives) .
Q. What computational approaches are effective for studying interactions between this compound and cytochrome P450 enzymes?
- Methodological Answer : Use molecular docking (AutoDock Vina) with CYP3A4 crystal structures (PDB ID: 4NY4) to predict binding modes. Validate with molecular dynamics simulations (NAMD) to assess binding stability. Experimentally, conduct inhibition assays with human liver microsomes and quantify metabolite formation via LC-HRMS .
Q. How does the steric bulk of the 3,5-bis(trifluoromethyl)phenyl group affect crystal packing and polymorphism?
- Methodological Answer : Grow single crystals in multiple solvents and analyze via X-ray diffraction. Compare unit cell parameters (e.g., space group, Z-value) to identify polymorphs. The trifluoromethyl groups likely induce close-packed arrangements due to van der Waals interactions, reducing solubility but enhancing thermal stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
